Cas no 143502-51-6 (Yibeissine)

Yibeissine structure
Nome del prodotto:Yibeissine
Yibeissine Proprietà chimiche e fisiche
Nomi e identificatori
-
- yibeissine
- (3S,3'R,3'aS,4aS,6'S,6aS,6bS,7'aR,9R,11R,11aS,11bR)-3,11-dihydroxy-3',6',10,11b-tetramethylspiro[1,2,3,4,4a,6,6a,6b,7,8,11,11a-dodecahydrobenzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]py
- (3beta,5alpha,11beta,22S,23R)-3,11-dihydroxy-5,6-dihydro-17,23-epoxyveratraman-6-one
- Veratraman-6(5H)-one, 17,23-epoxy-3,11-dihydroxy-, (3beta,5alpha,11beta,23beta)-
- 3,11-Dihydroxy-5,6-dihydro-17,23-epoxyveratraman-6-one
- AKOS040763650
- 143502-51-6
- CS-0082919
- MS-27995
- DTXSID70931918
- 1ST179511
- HY-121631
- (3S,3'R,3'aS,4aS,6'S,6aS,6bS,7'aR,9R,11R,11aS,11bR)-3,11-dihydroxy-3',6',10,11b-tetramethylspiro[1,2,3,4,4a,6,6a,6b,7,8,11,11a-dodecahydrobenzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-5-one
- G17909
- (3S,3'R,3'aS,4aS,6'S,6aS,6bS,7'aR,9R,11R,11aS,11bR)-3,11-dihydroxy-3',6',10,11b-tetramethyl-1,2,3,3'a,4,4',4a,5',6,6',6a,6b,7,7',7'a,8,11,11a-octadecahydro-3'H-spiro[cyclohexa[a]fluorene-9,2'-furo[3,2-b]pyridin]-5-one
- DA-68768
- Yibeissine
-
- Inchi: 1S/C27H41NO4/c1-13-9-21-24(28-12-13)15(3)27(32-21)8-6-17-18-11-20(30)19-10-16(29)5-7-26(19,4)23(18)25(31)22(17)14(27)2/h13,15-19,21,23-25,28-29,31H,5-12H2,1-4H3/t13-,15+,16-,17-,18-,19+,21+,23+,24-,25-,26-,27-/m0/s1
- Chiave InChI: NURPXYQPDMVKOY-RUKZUWONSA-N
- Sorrisi: O1[C@@H]2C[C@H](C)CN[C@H]2[C@@H](C)[C@]21CC[C@@H]1C(=C2C)[C@@H]([C@@H]2[C@@]3(C)CC[C@@H](C[C@@H]3C(C[C@H]21)=O)O)O
Proprietà calcolate
- Massa esatta: 443.30355879 g/mol
- Massa monoisotopica: 443.30355879 g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 32
- Conta legami ruotabili: 0
- Complessità: 855
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 12
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Peso molecolare: 443.6
- XLogP3: 1.6
- Superficie polare topologica: 78.8
Proprietà sperimentali
- Densità: 1.22
- Punto di ebollizione: 611.6°Cat760mmHg
- Punto di infiammabilità: 323.7°C
- Indice di rifrazione: 1.59
- PSA: 78.79000
- LogP: 3.56040
Yibeissine Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
S e l l e c k ZHONG GUO | E2127-1mg |
Yibeissine |
143502-51-6 | 1mg |
¥3030.3 | 2022-04-26 | ||
TargetMol Chemicals | TN6712-25 mg |
yibeissine |
143502-51-6 | 99.88% | 25mg |
¥ 3,987 | 2023-07-10 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RG691-5mg |
Yibeissine |
143502-51-6 | 98+% | 5mg |
3452CNY | 2021-05-07 | |
TargetMol Chemicals | TN6712-5mg |
yibeissine |
143502-51-6 | 99.88% | 5mg |
¥ 1350 | 2024-07-19 | |
TargetMol Chemicals | TN6712-10mg |
yibeissine |
143502-51-6 | 99.88% | 10mg |
¥ 2250 | 2024-07-19 | |
MedChemExpress | HY-121631-1mg |
Yibeissine |
143502-51-6 | 98.62% | 1mg |
¥1000 | 2023-08-31 | |
1PlusChem | 1P00AAAT-5mg |
yibeissine |
143502-51-6 | 98% | 5mg |
$313.00 | 2024-06-20 | |
MedChemExpress | HY-121631-25mg |
Yibeissine |
143502-51-6 | 99.10% | 25mg |
¥4655 | 2024-07-19 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | X109205A-2mg |
Yibeissine |
143502-51-6 | 0.98 | 2mg |
¥1944.0 | 2024-07-20 | |
Aaron | AR00AAJ5-10mg |
yibeissine |
143502-51-6 | 98% | 10mg |
$279.00 | 2025-02-11 |
Yibeissine Letteratura correlata
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
-
Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086
-
Shridhar H. Thorat,Manjusha V. Patwadkar,Rajesh G. Gonnade,R. Vaidhyanathan CrystEngComm, 2014,16, 8638-8641
-
Mehmet Menaf Ayhan,Burcu Dedeoglu,Yunus Zorlu,Bünyemin Coşut CrystEngComm, 2021,23, 268-272
Categorie correlate
- Solventi e chimici organici Composti organici Lipidi e molecole simili ai lipidi Steroidi e derivati degli steroidi alcaloidi di tipo Jerveratrum
- Solventi e chimici organici Composti organici Lipidi e molecole simili ai lipidi Steroidi e derivati degli steroidi alcaloidi steroidi alcaloidi di tipo Jerveratrum
143502-51-6 (Yibeissine) Prodotti correlati
- 5343-65-7(2-Bromo-N-(4-methylphenyl)acetamide)
- 2171288-57-4((2S)-2-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylacetamido}-4-hydroxybutanoic acid)
- 2248379-36-2(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylate)
- 1804174-93-3(6-Amino-1H-benzimidazole-7-carboxamide)
- 1995260-64-4(5-Pyrimidinecarboxylic acid, 4-(1-methylethyl)-2-[(phenylmethoxy)methyl]-, ethyl ester)
- 728-40-5(2,6-Di-tert-butyl-4-nitrophenol)
- 2137555-37-2((5-{7-oxabicyclo2.2.1heptan-2-yl}-1,2-oxazol-3-yl)methanesulfonyl chloride)
- 2228266-90-6(2-(3-bromo-2-methoxyphenyl)-2-methyloxirane)
- 2097999-26-1(1-cyclopropyl-1-(tetrahydro-2H-thiopyran-4-yl)hydrazine)
- 2171156-48-0((3R)-3-(2S)-3-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidohexanoic acid)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:143502-51-6)Yibeissine

Purezza:99%/99%/99%/99%
Quantità:5mg/10mg/25mg/1ml
Prezzo ($):169.0/282.0/484.0/202.0
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:143502-51-6)Yibeissine

Purezza:>98%
Quantità:5mg,10mg ,20mg ,50mg ,100mg,or customized
Prezzo ($):Inchiesta